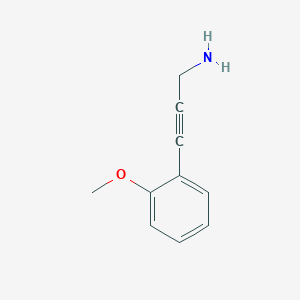
3-(2-Methoxyphenyl)prop-2-YN-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)prop-2-YN-1-amine is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a prop-2-yn-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)prop-2-YN-1-amine typically involves the reaction of 2-methoxybenzaldehyde with propargylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3-(2-Methoxyphenyl)prop-2-YN-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds .
科学的研究の応用
3-(2-Methoxyphenyl)prop-2-YN-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
作用機序
The mechanism of action of 3-(2-Methoxyphenyl)prop-2-YN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
Similar Compounds
3-(3-Methoxyphenyl)prop-2-YN-1-amine: Similar in structure but with the methoxy group at a different position.
3-(4-Methoxyphenyl)prop-2-YN-1-amine: Another isomer with the methoxy group at the para position.
3-(2-Hydroxyphenyl)prop-2-YN-1-amine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
3-(2-Methoxyphenyl)prop-2-YN-1-amine is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C10H11NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,8,11H2,1H3 |
InChIキー |
ZCULBZXHNKNODR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C#CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


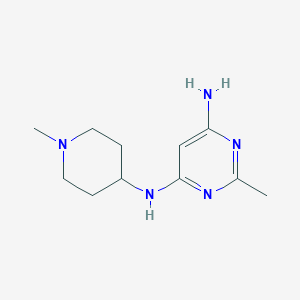
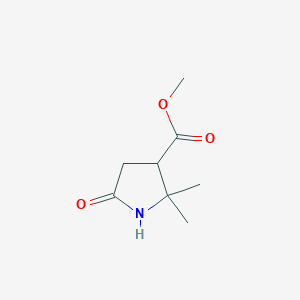
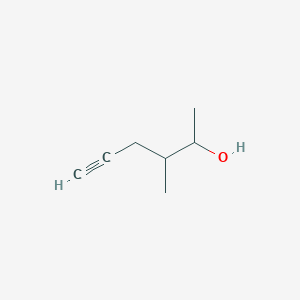
![tert-Butyl 6-hydrazinyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13323202.png)


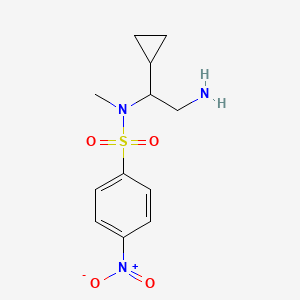
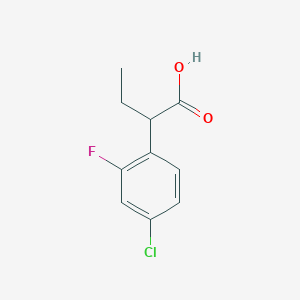
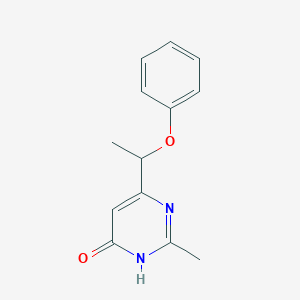
![2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B13323231.png)
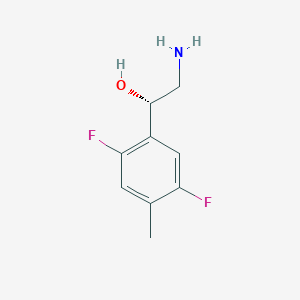
![N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine](/img/structure/B13323255.png)
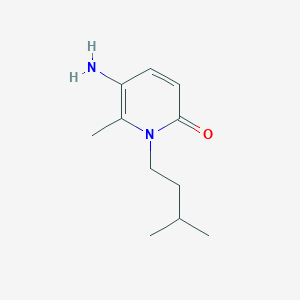
![Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13323271.png)
